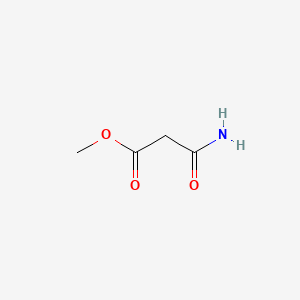

Methyl 3-amino-3-oxopropanoate

Vue d'ensemble

Description

Methyl 3-amino-3-oxopropanoate is a chemical compound that serves as a key starting material or intermediate in the synthesis of various pharmacologically active molecules and heterocycles. It is characterized by the presence of both amino and keto functional groups on a three-carbon chain, with a methyl ester at one end. This structure makes it a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of methyl 3-amino-3-oxopropanoate derivatives has been explored in several studies. For instance, an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a derivative of methyl 3-amino-3-oxopropanoate, was achieved by hydrogenation of an enantiomeric enamine followed by the removal of the chiral auxiliary. This method provides access to an orally active antagonist of the platelet fibrinogen receptor, showcasing the compound's relevance in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of methyl 3-amino-3-oxopropanoate and its derivatives is crucial for their reactivity and the types of reactions they can undergo. The presence of both amino and keto groups allows for various site-specific transformations, which can be exploited to synthesize complex molecules. For example, the synthesis of N-hydroxy-O-triisopropylsilyl-alpha-L-amino acid methyl esters involves the ring opening of chiral oxaziridines by nitrogen-containing nucleophiles, demonstrating the compound's utility in studying metabolic pathways of natural alpha-L-amino acids .

Chemical Reactions Analysis

Methyl 3-amino-3-oxopropanoate derivatives participate in a wide range of chemical reactions. For instance, methyl 3-cyclopropyl-3-oxopropanoate, a related compound, reacts with various nucleophiles to form heterocycles with a cyclopropyl substituent, such as pyrroles, dihydropyridines, and benzofurans . These reactions highlight the compound's role in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-amino-3-oxopropanoate derivatives are influenced by their functional groups. The amino group can participate in hydrogen bonding, which affects solubility and boiling points, while the keto group can undergo keto-enol tautomerism, which is important in many chemical reactions. The ester group affects the compound's reactivity and stability, making it a suitable leaving group or protecting group in various synthetic applications. Although the provided papers do not directly discuss the physical and chemical properties of methyl 3-amino-3-oxopropanoate, these general characteristics are inferred from the chemical structure and reactivity of the compound and its derivatives .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research by Yurttaş, Evren, and Özkay (2022) focused on synthesizing new derivatives of methyl 3-amino-3-oxopropanoate, exploring their antiproliferative activities. This study is significant for developing potential therapeutic agents, emphasizing the role of methyl 3-amino-3-oxopropanoate in medicinal chemistry (Yurttaş, Evren, & Özkay, 2022).

Bioanalytical Method Development

Nemani, Shard, and Sengupta (2018) established a quantitative bioanalytical method for a molecule including methyl 3-amino-3-oxopropanoate, demonstrating its utility in drug development processes. This research highlights the importance of methyl 3-amino-3-oxopropanoate in pharmacokinetic studies (Nemani, Shard, & Sengupta, 2018).

Application in Environmental Biomarkers

Kool, Talbot, Rush, Ettwig, and Damsté (2014) investigated the presence of methyl 3-amino-3-oxopropanoate derivatives in specific bacteria. This study offers insight into the ecological and environmental significance of methyl 3-amino-3-oxopropanoate-related compounds, particularly in understanding microbial processes (Kool, Talbot, Rush, Ettwig, & Damsté, 2014).

Biocatalysis and Enantioselective Synthesis

Li, Wang, Huang, Zou, and Zheng (2013) explored the biocatalytic potential of methyl 3-amino-3-oxopropanoate derivatives in producing specific enantiomers. This study underscores the significance of methyl 3-amino-3-oxopropanoate in asymmetric synthesis, crucial for pharmaceutical applications (Li, Wang, Huang, Zou, & Zheng, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-amino-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNSJCKGQREPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

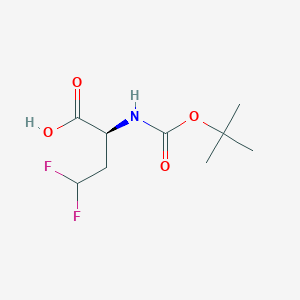

COC(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393986 | |

| Record name | methyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-oxopropanoate | |

CAS RN |

51513-29-2 | |

| Record name | methyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.